Product packaging for 3-[(E)-2-nitroprop-1-enyl]-1H-indole(Cat. No.:CAS No. 22693-51-2)

3-[(E)-2-nitroprop-1-enyl]-1H-indole

Cat. No.: B1624108
CAS No.: 22693-51-2
M. Wt: 202.21 g/mol
InChI Key: BPAQTDYDNBMYAM-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The investigation of specific chemical entities often mirrors broader trends in scientific inquiry. The study of 3-[(E)-2-nitroprop-1-enyl]-1H-indole is emblematic of the deep and ongoing exploration of indole (B1671886) chemistry and the strategic use of nitroalkenes as powerful functional groups in modern organic synthesis.

Indole and its derivatives are of paramount importance in medicinal chemistry, forming the core of many pharmaceuticals. nih.gov The indole nucleus is a key component in a multitude of natural and synthetic molecules that exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govresearchgate.net The introduction of a nitroalkene group at the 3-position of the indole ring, as seen in this compound, significantly influences the molecule's electronic properties and reactivity.

Nitroalkenes are highly versatile intermediates in organic synthesis due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various nucleophilic addition reactions. researchgate.net This makes indole-3-nitroalkenes valuable precursors for the synthesis of a wide array of more complex indole derivatives, such as tryptamines and other biologically active alkaloids. researchgate.net The reactivity of these compounds allows for the construction of diverse molecular architectures, a crucial aspect in the discovery of new therapeutic agents. nih.gov In medicinal chemistry, the nitro group itself can be a pharmacophore, although it is sometimes associated with toxicity. However, its ability to be readily transformed into other functional groups, such as amines, makes it a strategic element in drug design and development.

Research into 3-substituted indoles has a long and rich history, with numerous named reactions developed for their synthesis. The use of nitroalkenes as electrophilic partners in reactions with indoles, particularly through Friedel-Crafts type alkylations, represents a significant and modern approach to creating the C3-C bond. researchgate.net Early research often focused on simple and direct methods for the synthesis of these compounds.

More recent research trajectories have moved towards more sophisticated and controlled synthetic methodologies. This includes the development of catalytic and enantioselective reactions, which are crucial for producing specific stereoisomers of drug candidates. researchgate.net The exploration of various catalysts, including Lewis acids and organocatalysts, has been a major focus in the synthesis of compounds structurally related to this compound. researchgate.net Furthermore, there is a growing trend towards developing greener and more sustainable synthetic methods, utilizing milder reaction conditions and less hazardous reagents. researchgate.net The study of the reactivity of the resulting indole nitroalkenes continues to be an active area, with researchers exploring their use in cycloaddition reactions and other transformations to build complex heterocyclic systems. nih.gov

A detailed investigation into this compound is academically relevant for several reasons. Firstly, it serves as a model compound for understanding the fundamental reactivity of indole-3-nitroalkenes. By studying its synthesis and reactions, chemists can gain valuable insights that can be applied to a broader range of similar molecules.

Secondly, the potential for this compound to be a precursor to various tryptamine (B22526) derivatives makes it a subject of interest in medicinal chemistry and neurobiology. Tryptamines are a class of compounds with significant physiological effects, and the development of efficient synthetic routes to new analogues is a constant pursuit.

Finally, the spectroscopic and physical properties of this compound provide a valuable dataset for computational and analytical chemistry. This data can be used to validate theoretical models and to develop new analytical methods for the characterization of related compounds. The synthesis of this and similar molecules also drives the development of new synthetic methodologies, contributing to the broader field of organic chemistry.

Chemical and Physical Properties

The fundamental properties of this compound are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂[PubChem CID: 248478]
Molecular Weight 202.21 g/mol [PubChem CID: 248478]
IUPAC Name This compound[PubChem CID: 248478]
CAS Number 84584-89-4[PubChem CID: 248478]
Appearance Not specified, likely a solid
Melting Point Not available
Boiling Point Not available
Solubility Not specified
XLogP3 2.9[PubChem CID: 248478]

Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification and structural elucidation of the compound.

Technique Data Highlights Source
¹H NMR Data available, specific shifts not detailed in the provided search results.[PubChem CID: 248478]
¹³C NMR Not available in the search results.
Mass Spectrometry GC-MS data available.[PubChem CID: 248478]
Infrared (IR) FTIR data available (KBr wafer).[PubChem CID: 248478]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B1624108 3-[(E)-2-nitroprop-1-enyl]-1H-indole CAS No. 22693-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(E)-2-nitroprop-1-enyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8(13(14)15)6-9-7-12-11-5-3-2-4-10(9)11/h2-7,12H,1H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAQTDYDNBMYAM-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CNC2=CC=CC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CNC2=CC=CC=C21)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22693-51-2
Record name NSC65628
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for 3 E 2 Nitroprop 1 Enyl 1h Indole and Its Analogues

Knoevenagel Condensation and Related Alkenylation Approaches

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon double bonds. wikipedia.org It involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org This approach is particularly well-suited for the synthesis of 3-[(E)-2-nitroprop-1-enyl]-1H-indole, where indole-3-carboxaldehyde (B46971) serves as the carbonyl component and a nitroalkane provides the active hydrogen.

The most direct and widely employed method for synthesizing 3-(2-nitroalkenyl)-1H-indoles is the Knoevenagel condensation between an indole-3-carboxaldehyde and a nitroalkane. This reaction is typically catalyzed by a weak base, which facilitates the deprotonation of the nitroalkane to form a nucleophilic nitronate anion.

In a representative procedure, indole-3-carboxaldehyde is reacted with a nitroalkane, such as nitropropane, in the presence of a catalyst system like piperidine (B6355638) and acetic acid. acgpubs.org The piperidine acts as a base to generate the carbanion from the nitroalkane, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated nitro compound. Studies have shown that this method is effective for various nitroalkanes and active methylene (B1212753) compounds. acgpubs.orgacgpubs.org The reaction with nitromethane (B149229), for instance, proceeds readily under these conditions. acgpubs.org

Below is a table summarizing the Knoevenagel condensation of indole-3-carboxaldehyde with various active hydrogen compounds, illustrating the versatility of this approach.

Carbonyl ComponentActive Hydrogen CompoundCatalyst SystemProduct TypeReference
Indole-3-carboxaldehydeNitromethanePiperidine / Acetic Acid3-(2-nitroethenyl)-1H-indole acgpubs.org
Indole-3-carboxaldehydeMalononitrilePiperidine / Acetic Acid2-(1H-indol-3-ylmethylene)malononitrile acgpubs.org
Indole-3-carboxaldehydeDiethyl malonatePiperidine / Acetic AcidDiethyl 2-(1H-indol-3-ylmethylene)malonate acgpubs.org
Indole-3-carboxaldehydeEthyl nitroacetatePiperidine / Acetic AcidEthyl 2-(1H-indol-3-yl)-2-nitroacrylate acgpubs.org

This table is generated based on data reported in the cited literature and is for illustrative purposes.

To improve the efficiency, selectivity, and environmental footprint of the Knoevenagel condensation for indole (B1671886) derivatives, various modifications and novel catalytic systems have been developed. Research has explored the use of different catalysts and energy sources to drive the reaction.

Catalyst modifications include:

Biocatalysts: Porcine pancreas lipase (B570770) (PPL) has been shown to be an effective biocatalyst for the Knoevenagel condensation of oxindole and various aromatic aldehydes, yielding products with high selectivity for the E-isomer. researchgate.net

Heterogeneous Catalysts: Cerium(IV) oxide (CeO2) has been utilized as an efficient heterogeneous catalyst for the C3-selective alkenylation of oxindole with both aromatic and aliphatic aldehydes. researchgate.net

Basic Amines: Piperidine remains a common and effective catalyst, often used in combination with an acid co-catalyst like acetic acid to facilitate both the condensation and dehydration steps. acgpubs.orgacs.org

Alternative energy sources:

Microwave Irradiation: The use of microwave activation has been shown to significantly accelerate the condensation of indolyl-carbaldehydes with methyl-substituted azoles and azines, leading to high yields in shorter reaction times. researchgate.net

Ultrasound Promotion: Ultrasound has been employed to promote the Knoevenagel condensation of aromatic aldehydes, demonstrating another alternative energy source to classical heating. researchgate.net

These advancements offer a range of options for optimizing the synthesis of 3-nitroalkenyl indoles, allowing for milder reaction conditions, improved yields, and enhanced stereoselectivity.

Indole Ring Formation Strategies Incorporating Nitroalkene Functionality

An alternative synthetic paradigm involves constructing the indole ring from precursors that already contain the nitroalkene moiety. This approach is valuable for accessing substituted indoles that may be difficult to prepare via direct functionalization of a pre-formed indole.

Palladium-catalyzed reductive cyclization of β-nitrostyrenes has emerged as a powerful method for indole synthesis. unimi.it This reaction typically involves the reduction of the nitro group to a nitroso or amino group, which then participates in an intramolecular cyclization to form the indole ring.

A notable system employs a palladium catalyst, such as PdCl2(CH3CN)2, in conjunction with a ligand like 1,10-phenanthroline (B135089). mdpi.comunimi.it The reduction can be achieved using carbon monoxide (CO) gas or a CO surrogate, such as phenyl formate (B1220265), which is often preferred for its ease of handling. mdpi.comresearchgate.net The reaction is atom-efficient, with CO2 being the only stoichiometric byproduct when using CO. unimi.it

This methodology has been successfully applied to a range of β-nitrostyrenes. Good yields are often obtained when the starting nitrostyrene (B7858105) bears an aryl substituent at the alpha position. mdpi.comresearchgate.net However, for substrates lacking an α-substituent, the reaction can be less efficient due to competitive oligo-polymerization of the starting material catalyzed by the base required for the reaction. mdpi.comresearchgate.net

β-Nitrostyrene SubstrateCatalyst SystemReductantProductReference
α-Aryl-β-nitrostyrenesPdCl2(CH3CN)2 / 1,10-phenanthrolinePhenyl Formate3-Arylindoles researchgate.net
β-NitrostyrenesPdCl2(CH3CN)2 / 1,10-phenanthrolinePhenyl FormateIndoles (fair yields) researchgate.net
Various β-nitrostyrenesPalladium complexCarbon Monoxide2-Alkyl or 3-Arylindoles unimi.it

This table summarizes findings from studies on the palladium-catalyzed reductive cyclization of β-nitrostyrenes.

In response to the demand for more sustainable and cost-effective synthetic methods, metal-free strategies for indole synthesis have been developed. One such approach involves the cyclocondensation reaction between arylhydrazines and nitroalkenes. sci-hub.se

This reaction can be promoted by a combination of iodine (I2) as a catalyst and diethyl phosphite at room temperature. sci-hub.se The method is applicable to a variety of easily accessible nitroalkenes and both N-protected and unprotected arylhydrazines, affording substituted indoles in good yields. The proposed mechanism proceeds through the formation of a hydrazone intermediate, followed by a rsc.orgrsc.org-sigmatropic rearrangement, a key step analogous to that in the Fischer indole synthesis. sci-hub.se The use of a safe catalyst, metal-free and solvent-free conditions, and operation at room temperature make this protocol highly advantageous. sci-hub.se

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method for preparing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions. wikipedia.orgnih.gov The reaction proceeds through a phenylhydrazone intermediate, which, after protonation, undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form a di-imine. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. wikipedia.orgjk-sci.com

While the direct application of the classical Fischer synthesis using a pre-formed nitroalkene-containing ketone or aldehyde might be challenging due to the reactivity of the nitroalkene moiety under strong acidic conditions, the core principles of the Fischer synthesis are evident in modern synthetic strategies.

For example, the metal-free synthesis from arylhydrazines and nitroalkenes described previously relies on the in-situ formation of a hydrazone and a subsequent rsc.orgrsc.org-sigmatropic rearrangement, which is the characteristic step of the Fischer mechanism. sci-hub.se Furthermore, modern variants of the Fischer synthesis, such as the Buchwald modification, utilize palladium catalysis to effect the cross-coupling of aryl bromides and hydrazones, expanding the scope and utility of this classic transformation. wikipedia.org It has also been demonstrated that the Fischer indole synthesis can be combined with other reactions in one-pot transformations, for instance, a three-component reaction of arylhydrazines, nitroalkenes, and acetophenone to produce other heterocyclic systems. rsc.org These adaptations showcase the enduring relevance of the Fischer synthesis framework in developing new routes to complex heterocyclic molecules, including those derived from nitroalkene precursors.

Functionalization of Pre-existing Indole Scaffolds to Incorporate the Nitroprop-1-enyl Moiety

The introduction of the nitroprop-1-enyl group onto an indole core can be achieved through several synthetic strategies. The choice of method often depends on the desired regioselectivity and the substitution pattern of the starting indole.

Electrophilic Substitution Reactions at the Indole C3 Position

The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. This inherent reactivity is exploited in the synthesis of 3-substituted indoles, including those bearing the 2-nitroprop-1-enyl moiety. The reaction of indoles with nitroalkenes, such as 2-nitropropene, typically proceeds via a Friedel-Crafts-type alkylation mechanism.

This transformation can be catalyzed by both Lewis acids and Brønsted acids, which activate the nitroalkene electrophile, facilitating the nucleophilic attack by the indole at the C3 position. A variety of catalysts have been employed to promote this reaction, leading to the desired products in good to excellent yields. Organocatalysis has also emerged as a powerful tool for this transformation, offering a milder and often more environmentally benign alternative to metal-based catalysts.

The reaction conditions, including the choice of catalyst, solvent, and temperature, can significantly influence the efficiency of the reaction. The following table summarizes representative examples of the synthesis of 3-(2-nitroprop-1-enyl)-1H-indole and its analogues through electrophilic substitution at the C3 position.

Indole DerivativeNitroalkeneCatalyst/ConditionsYield (%)
1H-Indole(E)-(2-nitrovinyl)benzenePhosphorous acid, ethanol, reflux96
2-Phenyl-1H-indole(E)-(2-nitrovinyl)benzeneAcetic acid, ethanol, reflux96
1H-Indole(E)-1-nitro-2-(p-tolyl)etheneAcetic acid, ethanol, reflux85
5-Bromo-1H-indole(E)-(2-nitrovinyl)benzeneChiral aziridine-phosphine/CuOTf, Et3N88
1H-IndoleVarious nitroolefinstert-butyl squaramide/quinine (B1679958), DCM, rtup to 80
Table 1. Synthesis of 3-Substituted Indoles via Electrophilic Substitution with Nitroalkenes.

Directed C-H Functionalization Approaches at Indole C4 with Nitroalkenes

While the C3 position of indole is electronically favored for electrophilic attack, achieving functionalization at other positions, such as the C4 position on the benzene ring portion of the indole, presents a greater challenge due to the lower intrinsic reactivity of the C-H bonds at this site. To overcome this, directed C-H functionalization strategies have been developed. These methods utilize a directing group, typically installed at the N1 or C3 position of the indole, to guide a transition metal catalyst to a specific C-H bond, enabling its selective activation and subsequent functionalization.

Rhodium(III) and Palladium(II) catalysts have been effectively employed for the C4-alkylation and olefination of indoles with various coupling partners, including nitroalkenes. In these reactions, a coordinating group on the indole substrate, such as a formyl or oxime group, directs the metal catalyst to the C4-position, facilitating the C-C bond formation with the nitroalkene. The choice of the directing group and the catalytic system is crucial for achieving high regioselectivity and efficiency.

The following table provides examples of directed C-H functionalization at the indole C4 position. While direct examples with 2-nitropropene are still emerging in the literature, the data presented demonstrates the feasibility of using directing groups to achieve C4-alkenylation and alkylation with related electrophiles.

Indole SubstrateCoupling PartnerCatalyst SystemDirecting GroupYield (%)
Indole-3-carbaldehydeAryl iodidesPd(OAc)2, Glycine, Ag2CO33-Formyl (transient)82
Indole-3-carbaldehydeAcrylatesPd(OAc)2, Glycine, Ag2CO33-Formyl (transient)79-80
3-Carbonyl-1H-indole O-methyloximesα-diazo esters[RhCp*Cl2]2, AgSbF63-Carbonyl O-methyloximeHigh yields reported
Table 2. Directed C-H Functionalization at the Indole C4 Position.

Reactivity and Chemical Transformations of 3 E 2 Nitroprop 1 Enyl 1h Indole

Nucleophilic Addition Reactions

The electron-withdrawing nitro group in 3-[(E)-2-nitroprop-1-enyl]-1H-indole polarizes the conjugated system, making the β-carbon of the propenyl chain highly electrophilic and thus a prime target for nucleophiles. This electronic setup facilitates both Friedel-Crafts-type alkylations and Michael additions.

The reaction of this compound and similar nitroalkenes with other indole (B1671886) molecules is a significant method for synthesizing bis(indolyl)alkanes. researchgate.netresearchgate.netjchemlett.com This transformation is classified as a Friedel-Crafts alkylation, where the electron-rich indole acts as the nucleophile, attacking the electrophilic β-carbon of the nitroalkene. metu.edu.trnih.gov The reaction is typically catalyzed by Lewis acids or organocatalysts to activate the nitroalkene electrophile. nih.govmdpi.comnih.govnih.gov The resulting products are valuable precursors for various biologically active compounds and natural products. jchemlett.comnih.gov

The efficiency and outcome of the Friedel-Crafts alkylation are influenced by the electronic properties of substituents on the attacking indole ring. Generally, indoles bearing electron-donating groups exhibit enhanced nucleophilicity and react more readily. Conversely, electron-withdrawing groups on the indole ring can decrease its reactivity, sometimes leading to lower yields. nih.gov

For instance, studies on the asymmetric Friedel-Crafts alkylation of variously substituted indoles with nitroalkenes have shown that substituents at the 5-position of the indole have a minor effect on enantioselectivities. However, a slight decrease in yield is often observed when an electron-withdrawing group is present. nih.gov Both electron-rich and electron-withdrawing substituents at different positions on the indole ring are generally tolerated, leading to the desired products in good yields and stereoselectivities under optimized conditions. acs.org For example, in tandem Friedel-Crafts/Michael addition reactions, both electron-withdrawing and electron-rich substituents in the 5-position of the indole resulted in a moderate decrease in enantioselectivity and diastereoselectivity. beilstein-journals.org

Table 1: Influence of Indole Substitution on Friedel-Crafts Alkylation with Nitroalkenes This table is representative and compiled from findings across multiple studies. Yields and selectivities are catalyst and condition dependent.

Attacking IndoleSubstituent PositionElectronic Nature of SubstituentTypical YieldTypical Enantioselectivity (ee)Reference
Indole--HighHigh nih.gov
5-Methoxyindole5Electron-donatingHighHigh acs.org
5-Bromoindole5Electron-withdrawingGood to HighGood to High mdpi.com
5-Nitroindole5Strongly Electron-withdrawingModerateHigh nih.gov
2-Methylindole2Electron-donatingGoodModerate to High nih.gov
4-Chloroindole4Electron-withdrawingGoodHigh nih.gov

The reactivity profile also depends on the structure of the nitroalkene. While the parent compound for this article is this compound, the broader class of reactions involves various nitroalkenes. Aromatic nitroalkenes, such as β-nitrostyrenes, are common substrates and generally react smoothly with indoles. researchgate.netnih.gov The electronic properties of substituents on the aryl ring of the nitrostyrene (B7858105) have been shown to have little effect on the enantioselectivity of the reaction. nih.gov

Reactions involving aliphatic nitroalkenes are also well-documented. organic-chemistry.org These substrates can be effectively used in Friedel-Crafts alkylations with indoles to produce the corresponding 3-substituted indole derivatives. The development of organocatalysts has enabled the efficient and enantioselective addition of aldehydes to simple nitroalkenes like nitroethylene, forming versatile chiral building blocks. organic-chemistry.org

The introduction of fluorine into organic molecules can significantly alter their biological properties. While direct studies on the Friedel-Crafts reaction of indoles with fluoroalkylated nitroalkenes are less common, related research shows the successful modification of indoles using in-situ generated electrophilic fluoroalkyl carbenes. nih.gov This suggests the feasibility of employing fluoroalkylated nitroalkenes in similar alkylation reactions, although the specific reactivity and conditions would need to be established.

Table 2: Scope of Friedel-Crafts Alkylation with Various Nitroalkenes and Indole This table illustrates the general reactivity trends observed in the literature.

Nitroalkene SubstrateR Group on β-carbonProduct TypeTypical YieldReference
trans-β-NitrostyrenePhenyl3-(2-nitro-1-phenylethyl)-1H-indoleExcellent researchgate.netacs.org
This compound1H-indol-3-ylBis(indolyl)nitroalkaneGood to Excellent researchgate.net
NitroethyleneHydrogen3-(2-nitroethyl)-1H-indoleGood organic-chemistry.org
1-NitropropeneMethyl3-(2-nitropropyl)-1H-indoleGood nih.gov

The reaction of nucleophiles with this compound can also be described as a Michael addition, which is a subset of conjugate addition reactions. osi.lvresearchgate.netias.ac.in In this context, the indole molecule acts as a soft nucleophile that adds to the β-carbon of the α,β-unsaturated nitroalkene system. This pathway is particularly relevant when using basic catalysts or conditions that favor the generation of an indolide anion or a more nucleophilic enamine-type intermediate. researchgate.net Microwave-assisted Michael additions of various nucleophiles to 3-(2-nitrovinyl)indoles have been shown to proceed rapidly and efficiently without the need for protecting the indole nitrogen. researchgate.net

While both Friedel-Crafts alkylation and Michael addition describe the addition of an indole to a nitroalkene, the terminology often reflects the catalytic conditions and mechanistic viewpoint. bgu.ac.il Friedel-Crafts alkylation typically implies an electrophilic aromatic substitution mechanism, often promoted by a Lewis acid that coordinates to the nitro group, enhancing the electrophilicity of the double bond. acs.org

In contrast, the Michael addition is a broader term for the conjugate addition of a nucleophile to an α,β-unsaturated system. osi.lvbgu.ac.il In the context of indole chemistry, this pathway is often invoked under base-catalyzed or organocatalyzed conditions where the indole's nucleophilicity is enhanced. For example, bifunctional organocatalysts like thioureas can activate both the indole (via hydrogen bonding to the N-H) and the nitroalkene, facilitating a highly organized, stereoselective Michael addition. metu.edu.trnih.gov

Ultimately, for the reaction between an indole and a nitroalkene, the two pathways are mechanistically very similar and often lead to the same product. The distinction lies in the mode of activation and the specific intermediates involved. bgu.ac.il

Beyond indoles, the electrophilic nature of this compound allows for conjugate addition reactions with a variety of other nucleophiles. A notable example is the addition of other nitroalkanes. nih.govresearchgate.netresearchgate.net The carbanion (nitronate) generated by deprotonating a nitroalkane is a soft nucleophile that can add to the β-position of the nitropropenylindole system. researchgate.netresearchgate.net

This reaction leads to the formation of 1,3-dinitro compounds, which are versatile synthetic intermediates. researchgate.net The reaction of primary aliphatic nitro compounds with α,β-unsaturated nitroalkenes can be catalyzed by bases like triethylamine (B128534) or potassium carbonate to afford these dinitro adducts in good yields. researchgate.net Organocatalysts have also been developed to achieve high enantioselectivity in the Michael addition of nitroalkanes to nitroalkenes. nih.gov

Michael Addition Reactions to the α,β-Unsaturated Nitro System

Reductions of the Nitroalkene Moiety and Nitro Group

The reduction of the nitroalkene unit in this compound can be controlled to achieve either selective saturation of the olefinic bond or transformation of the nitro group into other functionalities, most notably an amino group.

The selective reduction of the carbon-carbon double bond in α,β-unsaturated nitro compounds without affecting the nitro group is a valuable transformation, yielding saturated nitroalkanes. These products, such as 3-(2-nitropropyl)-1H-indole, are important synthetic intermediates. A common and effective method for this transformation involves the use of sodium borohydride (B1222165) (NaBH₄). For instance, 3-(2-nitrovinyl)indoles can be reduced to their corresponding 3-(2-nitroethyl)indoles using NaBH₄. tci-thaijo.org This method is generally mild and chemoselective.

Recent advancements have introduced photoredox catalysis as a green and efficient alternative. A visible-light-mediated Friedel-Crafts alkylation of indoles with nitroalkenes has been developed using Rose Bengal as a photocatalyst in water, which can produce 3-(2-nitroalkyl)indoles in moderate to good yields. researchgate.net While this is an alkylation reaction, the conditions highlight modern approaches to forming the C-C bond and obtaining the saturated nitroalkane structure. researchgate.net The resulting 3-(2-nitroethyl)-1H-indoles are often thermodynamically stable byproducts in other reactions but can be valuable targets themselves. nih.govresearchgate.net

Table 1: Selected Methods for the Reduction of the Olefinic Double Bond

Substrate Type Reagents and Conditions Product Yield Reference(s)
3-(2-Nitrovinyl)indole NaBH₄ 3-(2-Nitroethyl)indole Good to Excellent tci-thaijo.org
Indole & Nitroalkene Rose Bengal, Visible Light, H₂O, 60 °C 3-(2-Nitroalkyl)indole Moderate to Good researchgate.net

The reduction of the nitro group in this compound or its saturated analogue, 3-(2-nitropropyl)-1H-indole, to a primary amine is a cornerstone transformation, providing access to tryptamine (B22526) derivatives. nih.gov This reduction is a fundamental reaction in organic synthesis and can be achieved through various methods. researchgate.netnih.govnih.gov

The conventional and powerful reducing agent for this conversion is lithium aluminum hydride (LiAlH₄) in a dry solvent like tetrahydrofuran (B95107) (THF). tci-thaijo.orgursinus.edu This method effectively reduces the nitro group to an amine. However, it can be harsh and may lead to side reactions, such as the dehalogenation of substrates containing halogen atoms. tci-thaijo.org

Catalytic hydrogenation is another widely used and often milder method. Reagents typically include hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. nih.govmasterorganicchemistry.comorgsyn.org This method is considered a green chemistry approach as it often avoids the use of stoichiometric metal reagents. ursinus.edu

To overcome the limitations of LiAlH₄, alternative reagent systems have been developed. A notable example is the combination of sodium borohydride (NaBH₄) with a nickel salt, such as nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂∙4H₂O). This system has been successfully employed for the reduction of 3-(2-nitroethyl)indoles to the corresponding tryptamines in moderate to good yields under mild conditions. tci-thaijo.org Other metal-based systems like iron (Fe) or tin (Sn) in acidic media (e.g., HCl) are also effective for converting nitroarenes to anilines and can be applied to similar substrates. masterorganicchemistry.comnih.gov

Table 2: Reagents for the Reduction of Nitro Groups to Primary Amines

Reagent(s) Typical Conditions Substrate Type Notes Reference(s)
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF Nitroalkenes, Nitroalkanes Powerful, but can be harsh and non-selective. tci-thaijo.org tci-thaijo.orgursinus.edunih.gov
H₂ with Pd/C, Pt/C, or Raney Ni Various solvents, pressure Nitroalkenes, Nitroalkanes Catalytic, green method, generally high yield. nih.gov nih.govmasterorganicchemistry.com
NaBH₄ / Ni(OAc)₂∙4H₂O Acetonitrile (B52724)/Water 3-(2-Nitroethyl)indoles Milder alternative to LiAlH₄. tci-thaijo.org tci-thaijo.org
Fe or Sn with HCl Acidic, aqueous Aromatic Nitro Compounds Classic method, often used in industrial synthesis. nih.gov masterorganicchemistry.com

Cyclization and Annulation Reactions Involving the Nitroalkene Unit

The electron-deficient nitroalkene unit is an excellent Michael acceptor and a reactive component in cycloaddition reactions, enabling the construction of complex fused and ring-expanded heterocyclic systems.

The indole nucleus can participate as a diene component in Diels-Alder reactions, particularly when activated. researchgate.netwikipedia.org More commonly, the nitroalkene moiety of this compound acts as a dienophile or a Michael acceptor to initiate intramolecular cyclizations. A significant example is the domino Friedel-Crafts/nitro-Michael reaction between 4-substituted indoles and nitroethene, catalyzed by chiral phosphoric acids. This reaction yields 3,4-ring-fused indoles, which are valuable precursors for ergot alkaloids. nih.gov The reaction proceeds through a nucleophilic attack of the indole on the nitroalkene, followed by rearomatization and an intramolecular nitro-Michael addition to form the fused tricyclic system. nih.gov

Multicomponent reactions (MCRs) also provide an efficient route to fused heterocycles. For example, a three-component reaction involving an N-protected 3-nitroindole, a primary amine, and an enolizable ketone can produce functionalized pyrrolo[3,2-b]indoles. nih.gov These strategies highlight the utility of the nitro-indole scaffold in building molecular complexity. rsc.orgnih.govmdpi.com

A remarkable transformation involving indole nitroalkenes is the acid-mediated ring expansion of the indole core to form 2-quinolones. nih.gov Specifically, the reaction of 2-substituted indoles with β-nitrostyrenes (a class of nitroalkenes) in polyphosphoric acid (PPA) at elevated temperatures leads to the formation of 3-substituted 2-quinolones. researchgate.netrsc.orgcapes.gov.br

This transformation is a metal-free transannulation reaction that proceeds through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. researchgate.netrsc.org The proposed pathway involves:

Addition of Nucleophile: The indole C3 position attacks the electrophilic β-carbon of the nitroalkene.

Ring Opening: The pyrrole (B145914) ring of the indole intermediate opens.

Ring Closure: A subsequent intramolecular cyclization occurs, leading to the formation of the six-membered pyridinone ring of the quinolone system.

This method provides a practical, modular approach to synthesizing 2-quinolones, which are important structural motifs in medicinal chemistry. researchgate.netrsc.orgwvu.edu

Cascade reactions, where multiple bond-forming events occur sequentially in a single pot, are highly efficient for constructing complex molecules from simple precursors. rsc.orgnih.govsci-hub.ru The nitroalkene functionality in indole derivatives is an excellent trigger for such cascades.

The aforementioned synthesis of 2-quinolones via an ANRORC mechanism is a prime example of an acid-mediated cascade transformation. rsc.org Similarly, the organocatalyzed domino Friedel-Crafts/nitro-Michael reaction that produces fused indoles is another elegant cascade process. nih.gov In this reaction, the catalyst is involved in multiple steps, including the initial C-C bond formation and the subsequent stereodetermining cyclization. nih.gov

These tandem and cascade strategies leverage the reactivity of the nitroalkene to rapidly build molecular complexity, avoiding the need for isolation and purification of intermediates and adhering to the principles of step and atom economy. rsc.orgresearchgate.net

Photochemical Transformations and Rearrangements

A comprehensive review of scientific literature did not yield specific research findings on the photochemical transformations and rearrangements of this compound. While the photochemistry of the indole nucleus and various nitroalkenes has been studied independently, dedicated research on the behavior of this specific compound under photochemical conditions is not documented in the reviewed sources.

Oxidation Reactions

The oxidation of indoles is a fundamental transformation in organic chemistry that can lead to a variety of valuable nitrogen-containing compounds. nih.gov The electron-rich nature of the indole ring makes it susceptible to oxidation; however, this can also lead to a mixture of products due to competing reactions at the nitrogen, C2, and C3 positions, as well as potential over-oxidation. nih.gov For 3-substituted indoles, such as this compound, the primary and most common oxidative transformation reported is the formation of 2-oxindoles. nih.govrsc.orgresearchgate.net

A variety of reagents and conditions have been developed for the oxidation of the indole nucleus. These methods generally involve electrophilic attack at the C2 position, followed by rearrangement. It is important to note that while these general methods are applicable to 3-substituted indoles, the specific impact of the 2-nitroprop-1-enyl substituent on the reaction outcome and its own stability under these oxidative conditions have not been specifically documented.

Common Oxidation Reactions of 3-Substituted Indoles:

Reaction TypeOxidizing Agent(s)Product(s)NotesReference(s)
Halide-Catalyzed OxidationOxone, Potassium Bromide (KBr)2-OxindoleA green and efficient method using a halide catalyst with oxone as the terminal oxidant. nih.govresearchgate.net nih.govresearchgate.net
Electrochemical OxidationPotassium Bromide (KBr)2-OxindoleProceeds via the electrochemical generation of bromine (Br2), which reacts with the indole. rsc.org rsc.org
Peroxy Acid Oxidationmeta-Chloroperoxybenzoic acid (m-CPBA)2-OxindoleA commonly used organic oxidant for this transformation. nih.govresearchgate.net nih.govresearchgate.net
N-Halosuccinimide OxidationN-Bromosuccinimide (NBS)2-OxindoleAnother frequently employed reagent for the direct oxidation of indoles. nih.govresearchgate.net nih.govresearchgate.net
Witkop OxidationOxygen (O2), Platinum (Pt) catalyst2-Keto acetanilide (B955)Involves the oxidative cleavage of the C2-C3 double bond of the indole ring. nih.gov nih.gov

Research has demonstrated that the oxidation of 3-substituted indoles can be effectively achieved using halide catalysis with oxone as a sustainable terminal oxidant. nih.gov This method has been applied to various indole derivatives to produce 2-oxindoles. nih.gov Similarly, electrochemical oxidation in the presence of potassium bromide provides a straightforward route to 2-oxindoles from 3-substituted indoles. rsc.org This reaction is proposed to proceed through the in-situ generation of bromine. rsc.org

Traditional chemical oxidants such as meta-chloroperoxybenzoic acid (m-CPBA) and N-bromosuccinimide (NBS) are also well-established reagents for converting indoles to their corresponding 2-oxindoles. nih.govresearchgate.net

Beyond the formation of 2-oxindoles, another notable oxidative transformation of the indole ring is the Witkop oxidation. nih.gov This reaction, historically carried out with oxygen over a platinum catalyst, results in the oxidative cleavage of the C2–C3 double bond to yield a 2-keto acetanilide derivative. nih.gov

While these findings provide a framework for the potential oxidative behavior of this compound, experimental studies on this specific compound are required to determine the precise products and reaction efficiencies. The reactivity of the nitroalkene side chain under these strong oxidizing conditions remains a key area for future investigation.

Derivatization and Synthetic Utility in Advanced Organic Synthesis

Precursors for Bioactive Indole (B1671886) Alkaloids and Analogues

The indole alkaloid family is renowned for its vast structural diversity and significant pharmacological properties. 3-[(E)-2-nitroprop-1-enyl]-1H-indole is a key starting material for synthesizing the core structures of many of these natural products.

Tryptamines are a class of monoamine alkaloids that feature an ethylamine (B1201723) side chain at the C3 position of the indole ring. They are the biosynthetic precursors to many complex indole alkaloids and neurotransmitters. The reduction of the nitro group in 3-(2-nitroalkyl) indoles is a primary and highly exploited strategy for preparing tryptamine (B22526) derivatives.

The synthesis involves the reduction of the nitropropenyl group of this compound. This transformation is typically achieved in a two-step sequence or a one-pot reaction. First, the carbon-carbon double bond is reduced to form 3-(2-nitropropyl)-1H-indole, which is then followed by the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this purpose. A common conventional method involves the use of lithium aluminum hydride (LiAlH₄) in a dry solvent like tetrahydrofuran (B95107) (THF). However, this method can be harsh and may lead to side reactions, such as the dehalogenation of substrates containing halogen atoms.

To overcome these limitations, alternative and milder reduction methods have been developed. One effective approach utilizes sodium borohydride (B1222165) (NaBH₄) in combination with a catalyst such as nickel(II) acetate (B1210297) (Ni(OAc)₂). This system allows for the efficient conversion of the intermediate 3-(2-nitroethyl)indoles into the desired tryptamines in good yields under mild conditions.

Table 1: Selected Reagents for the Synthesis of Tryptamines from 3-(2-Nitrovinyl)indoles

Reagent System Conditions Comments Reference
LiAlH₄ Dry THF Conventional but harsh; can cause dehalogenation.
NaBH₄ / Ni(OAc)₂·4H₂O Acetonitrile (B52724)/Water, Room Temp Milder conditions, good yields, avoids dehalogenation.

This table is interactive. Click on the headers to sort.

β-Carbolines are a large group of indole alkaloids characterized by a pyrido[3,4-b]indole skeleton. This structural motif is present in numerous natural products and synthetic compounds with significant neuroactive and other pharmacological properties. The synthesis of the β-carboline framework is a key step in the total synthesis of many complex alkaloids.

A modern and efficient method for constructing the β-carboline scaffold involves the microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles. In this process, the 3-nitrovinylindole, acting as a heterotriene, undergoes a thermal electrocyclization. This reaction can be initiated directly from the 3-nitrovinylindole precursor. For instance, heating (E)-2-methyl-3-(2-nitrovinyl)-1H-indole in n-butanol using microwave irradiation at 200 °C leads to the formation of the corresponding β-carboline. The reaction proceeds through a β-carboline N-oxide intermediate, which can be subsequently reduced to the final β-carboline. This methodology has been successfully applied to the synthesis of natural alkaloids like norharmane and harmane.

Table 2: Conditions for Microwave-Assisted Synthesis of β-Carbolines

Starting Material Conditions Product Reference
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole n-butanol, 200 °C, 1h (Microwave) β-carboline N-oxide and β-carboline
3-nitrovinylindoles Butanolic solutions (Microwave) β-carbolines

This table is interactive. Click on the headers to sort.

The utility of this compound extends beyond simple tryptamines and β-carbolines, providing access to a wide spectrum of indole alkaloid frameworks. The tryptamine and β-carboline intermediates derived from it are fundamental building blocks for constructing more complex, polycyclic alkaloid systems. For example, monoterpene indole alkaloids (MIAs), a large class of plant-derived natural products, often contain these core structures. The synthesis of these intricate molecules frequently relies on the initial preparation of a functionalized tryptamine or β-carboline, which then undergoes further annulation and functionalization reactions. The versatility of the nitropropenyl group allows for its conversion into a variety of functional groups, enabling diverse synthetic pathways to different alkaloid families.

(S)-Brevicolline is a β-carboline alkaloid that was first isolated from the plant Carex brevicollis. Its total synthesis highlights the strategic importance of β-carboline precursors. While direct synthesis of (S)-Brevicolline from this compound is not explicitly detailed, the pathways to β-carbolines are fundamental to its construction. Synthetic strategies toward harmane, a closely related derivative, have utilized 3-(β-nitro-vinyl) indole as a starting material. The synthesis involves a one-pot reaction sequence to construct the β-carboline core, which is the central scaffold of brevicolline. This demonstrates how precursors like 3-nitrovinylindoles are crucial intermediates in the synthetic routes toward specific and complex natural products like (S)-Brevicolline.

Enabling Access to Diverse 3-Substituted Indole Derivatives

The C3 position of the indole ring is highly nucleophilic and prone to electrophilic substitution. The introduction of the 2-nitropropenyl group at this position transforms its reactivity, allowing it to serve as a versatile handle for creating a wide range of 3-substituted indole derivatives. The electron-withdrawing nature of the nitro group makes the vinyl carbon adjacent to the indole ring susceptible to nucleophilic attack (Michael addition). This reactivity can be harnessed to introduce a variety of substituents.

This synthetic approach, which often involves the formation of reactive alkylideneindolenine intermediates, allows for the preparation of functionally diverse indole derivatives by reacting them with a wide array of nucleophiles. This strategy is a cornerstone for producing building blocks for numerous natural products and other biologically active compounds.

Formation of Fluoroalkylated Indole Compounds for Enhanced Properties

The introduction of fluorine or fluoroalkyl groups into organic molecules can significantly alter their biological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of fluoroalkylated indole compounds is an area of growing interest in medicinal chemistry.

While direct fluoroalkylation of this compound is not a widely reported method, research into the synthesis of other fluoroalkylated indole isomers highlights potential strategies. For instance, a metal-free method has been developed for the synthesis of 3-nitro-2-(per)fluoroalkyl indoles from N-acyl amides via a base-catalyzed intramolecular cyclization. This method allows for the introduction of various fluoroalkyl groups (e.g., CF₃, C₂F₅) at the C2 position of a 3-nitro-indole scaffold. Although this applies to a different constitutional isomer, it underscores the ongoing efforts to create fluorinated indole derivatives. Future research may explore adapting such cyclization strategies or developing new methodologies to functionalize the side chain of this compound or its derivatives to incorporate fluorine, thereby enhancing the therapeutic potential of the resulting compounds.

Generation of Indoline and Related Dihydroindole Derivatives

The reduction of the nitroalkene functionality in 3-(2-nitroalkenyl)indoles serves as a direct pathway to saturated and partially saturated indole derivatives, such as indolines and other dihydroindoles. While specific studies focusing exclusively on the reduction of this compound are not extensively detailed in the literature, the general reactivity of 3-(2-nitroalkenyl)indoles suggests that this transformation is a feasible and synthetically useful strategy. The reduction can be achieved through various catalytic hydrogenation methods or by using chemical reducing agents.

The resulting dihydroindole structures are prevalent cores in numerous natural products and pharmacologically active compounds. The ability to generate these scaffolds from readily available nitroalkene precursors highlights the synthetic utility of the parent compound. The specific stereochemical outcome of the reduction would be of significant interest, as it would dictate the spatial arrangement of the substituents on the newly formed saturated carbon centers.

Table 1: Plausible Reduction Pathways for 3-(2-Nitroalkenyl)indoles

Precursor ClassReagents and ConditionsProduct Class
3-(2-Nitroalkenyl)indolesCatalytic Hydrogenation (e.g., H₂, Pd/C)3-(2-Aminoethyl)indoles
3-(2-Nitroalkenyl)indolesMetal Hydrides (e.g., NaBH₄, LiAlH₄)Varied reduction products

Note: This table represents generalized transformations for the 3-(2-nitroalkenyl)indole class, from which the reactivity of this compound can be inferred.

Synthesis of Polysubstituted Pyrroles and Other Nitrogen-Containing Heterocycles

The conjugated nitroalkene system in this compound is a competent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reactivity has been exploited to construct other nitrogen-containing heterocycles. For instance, the reaction of 3-(2-nitrovinyl)-1H-indoles with 1,3-dicarbonyl compounds, followed by cyclocondensation, has been developed as a synthetic route to pyrazole (B372694) and isoxazole (B147169) derivatives bearing an indole moiety. researchgate.net This approach often utilizes microwave activation to facilitate the reaction and avoid the need for protecting the indole nitrogen. researchgate.net

While the synthesis of polysubstituted pyrroles from this compound is not explicitly documented, the general reactivity patterns of nitroalkenes suggest that this transformation is plausible through various established synthetic methodologies for pyrrole (B145914) synthesis, such as the Barton-Zard or Paal-Knorr synthesis, following appropriate functional group manipulations of the nitroalkene adducts.

Furthermore, the reaction of indoles with nitrogen dioxide can lead to the formation of complex dimeric indole structures, such as 2-(indol-3-yl)-3H-indol-3-one and its corresponding oxime. nih.gov While not a direct derivatization of the propenyl side chain, this highlights the reactivity of the indole core itself under specific conditions.

Table 2: Synthesis of Heterocycles from 3-(2-Nitrovinyl)indoles

ReactantsConditionsProductReference
3-(2-Nitrovinyl)-1H-indole, 1,3-dicarbonyl compounds, HydrazineMicrowave irradiationIndole-substituted pyrazoles researchgate.net
3-(2-Nitrovinyl)-1H-indole, 1,3-dicarbonyl compounds, HydroxylamineMicrowave irradiationIndole-substituted isoxazoles researchgate.net

Role in Complex Molecular Architecture and Drug Discovery Research

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are key components in a wide range of pharmaceuticals and natural products. The derivatization of this compound provides access to a variety of complex molecular architectures that are of significant interest in drug discovery research.

For example, the conversion of related 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles demonstrates a sophisticated rearrangement and functional group transformation that can lead to valuable synthetic intermediates. nih.govresearchgate.netnih.govmdpi.com These acetonitrile derivatives can be further elaborated into indole-2-acetic acid derivatives, which are found in biologically active natural products. nih.govmdpi.com The initial reaction often involves an acid-assisted [4+1]-cycloaddition of indoles with nitroalkenes, which can sometimes be complicated by the formation of the more stable nitroalkane byproduct. nih.govmdpi.com However, methods have been developed to activate these byproducts for further transformation. nih.govmdpi.com

The synthetic accessibility of diverse heterocyclic systems from this compound positions it as a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs. The inherent reactivity of the nitroalkene functionality allows for the introduction of various pharmacophoric groups, enabling the systematic exploration of structure-activity relationships.

Mechanistic Investigations of Reactions Involving 3 E 2 Nitroprop 1 Enyl 1h Indole

Catalytic Activation Mechanisms

The activation of 3-[(E)-2-nitroprop-1-enyl]-1H-indole typically involves enhancing the electrophilicity of the β-carbon of the nitroalkene group, making it more susceptible to nucleophilic attack. This is achieved through various catalytic modes, including Lewis acid, Brønsted acid, organocatalytic, and transition metal catalysis.

Lewis acid catalysis is a prominent strategy for activating nitroalkenes. Chiral Lewis acids, particularly those involving metal complexes, are effective in promoting asymmetric reactions. In the context of reactions involving indole (B1671886) nucleophiles and nitroalkenes like this compound, Zn(II)-bisoxazoline complexes have proven to be effective catalysts. nih.gov

The activation mechanism involves the coordination of the Lewis acidic metal center (Zn(II)) to the oxygen atoms of the nitro group. This coordination withdraws electron density from the nitroalkene system, significantly increasing the electrophilicity of the β-carbon. A proposed 1,3-metal bonding model suggests that the chiral Lewis acid coordinates to the nitroalkene substrate, which accounts for the activation and the subsequent asymmetric induction. nih.gov This interaction not only activates the substrate but also creates a chiral environment around it, dictating the facial selectivity of the incoming nucleophile's attack. The result is a highly controlled asymmetric Friedel-Crafts alkylation of indoles with the nitroalkene, leading to nitroalkylated indoles in excellent yields and with high enantioselectivities. nih.gov Other zinc-based Lewis acids, such as Zn(OTf)₂, have also been reported to effectively catalyze the Michael addition of indoles to nitroalkenes. researchgate.net Bimetallic systems, such as an iron-palladium catalyst, can also function as Lewis acids to facilitate Friedel-Crafts reactions between indoles and chalcones. mdpi.com

Chiral Brønsted acids, especially BINOL-derived phosphoric acids (CPAs), have emerged as powerful catalysts for a wide range of enantioselective transformations. nih.gov In reactions involving this compound, a CPA can act as a bifunctional catalyst.

The mechanism involves the activation of the nitroalkene via hydrogen bonding. The acidic proton of the phosphoric acid interacts with one of the oxygen atoms of the nitro group. This hydrogen bond enhances the electrophilicity of the nitroalkene in a manner analogous to Lewis acid coordination. Simultaneously, the conjugate base of the catalyst, the phosphate (B84403) anion, can act as a basic site to interact with and orient the nucleophile. This dual activation brings the nucleophile and the electrophile (the nitroalkene) together within a well-defined chiral pocket. rsc.orgnih.gov This organization in the transition state is critical for achieving high levels of stereocontrol. DFT calculations have indicated that while hydrogen bonding is crucial for activation, other interactions like π-π stacking can be key for discriminating between different reaction pathways or substrates, leading to high enantioselection. rsc.org

Bifunctional organocatalysts, which possess both a hydrogen-bond donor site and a Lewis basic site, are highly effective for activating nitroalkenes like this compound in conjugate addition reactions.

Squaramide and Thiourea (B124793) Catalysts: These catalysts feature two N-H groups that act as a hydrogen-bond donor scaffold. nih.gov They activate the nitroalkene by forming two hydrogen bonds with the oxygen atoms of the nitro group. thieme-connect.de This interaction rigidly holds the nitroalkene and lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making it more susceptible to nucleophilic attack. When these hydrogen-bond donor moieties are incorporated into a chiral backbone, often alongside a basic tertiary amine or an alkaloid-derived group, they become powerful asymmetric catalysts. nih.govresearchgate.net The basic site activates the nucleophile through deprotonation or hydrogen bonding, and the chiral scaffold orchestrates the encounter between the activated nucleophile and the hydrogen-bonded nitroalkene, leading to high stereoselectivity. nih.govmdpi.com

Quinine-based Catalysts: Cinchona alkaloids, such as quinine (B1679958) and its derivatives, are another cornerstone of organocatalysis. researchgate.net They can be modified to include thiourea or squaramide units, creating potent bifunctional catalysts. buchler-gmbh.comnih.gov In these systems, the thiourea or squaramide part activates the nitroalkene through hydrogen bonding as described above. buchler-gmbh.com The quinoline (B57606) nitrogen or the quinuclidine (B89598) nitrogen of the alkaloid scaffold can act as a Lewis base, while the hydroxyl group at the C9 position can act as a Brønsted acid/hydrogen-bond donor. This network of non-covalent interactions positions the reactants precisely, enabling highly enantioselective transformations. researchgate.netnih.gov

Transition metals offer unique catalytic cycles for activating and transforming molecules like this compound, often through pathways inaccessible to other catalyst types.

Palladium (Pd): Palladium is a remarkably versatile catalyst for reactions involving nitro compounds. In the reductive cyclization of β-nitrostyrenes to form indoles, a palladium catalyst, often in conjunction with a ligand like 1,10-phenanthroline (B135089) and a reductant such as carbon monoxide, is used. mdpi.com The mechanism is believed to involve the reduction of the nitro group to a nitroso group, followed by an electrophilic attack on the arene ring to form a hydroxyindole intermediate, which is then further reduced to the indole product. mdpi.com Palladium also catalyzes the enantioselective C-3 allylation of indoles, proceeding through a π-allylpalladium intermediate. nih.gov Furthermore, the nitro group can serve as a catalyst-directing group in Pd-catalyzed C-H activation reactions. researchgate.net

Rhodium (Rh): Rhodium catalysts are particularly effective in C-H functionalization and cycloaddition reactions. For instance, a rhodium(III) catalyst can enable the stereoselective 1,3-dienylation at the C2-position of an indole ring. nih.gov This process often requires a directing group on the indole nitrogen, which coordinates to the metal center, facilitating C-H activation and subsequent functionalization. DFT calculations suggest that non-covalent interactions, such as π-π stacking between the directing group and the substrate, can be the origin of the observed high stereoselectivity. nih.gov Rhodium also catalyzes the highly enantio- and diastereoselective cyclization of N-allenyltryptamines and 3-allenylindoles to form spirocyclic indolenines. sci-hub.se

Copper (Cu): Copper catalysts are widely used in multicomponent reactions and cycloadditions. nih.govcoopscogaspesie.com For example, copper sulfate (B86663) can catalyze a three-component reaction to generate an indole-2,3-quinodimethane intermediate in situ, which then undergoes a [4+2] cycloaddition with a dienophile to construct complex carbazole (B46965) frameworks. nih.gov Copper(I) catalysts paired with chiral bisoxazoline (BOX) ligands have been shown to effectively catalyze the enantioselective [3+3]-cycloaddition of enoldiazosulfones with nitrones, demonstrating their utility in forming heterocyclic systems under mild conditions. nih.gov

Regioselectivity and Stereoselectivity Control

Controlling the regioselectivity and, particularly, the stereoselectivity of reactions involving this compound is paramount for synthesizing complex, chiral molecules. The catalytic systems described above employ the chirality of the catalyst to influence the three-dimensional arrangement of the transition state.

Enantioselective control is achieved by creating a chiral environment around the reacting molecules. The catalyst, whether it's a metal complex with a chiral ligand or a chiral organocatalyst, forms a diastereomeric transition state with the substrate. The energetic difference between these diastereomeric transition states leads to the preferential formation of one enantiomer over the other.

In Lewis acid catalysis , the chiral bisoxazoline ligand complexed to the Zn(II) ion creates a C₂-symmetric chiral pocket. This steric environment blocks one face of the planar nitroalkene, allowing the nucleophile to attack preferentially from the other, less hindered face, resulting in high enantiomeric excess (ee). nih.gov

With Brønsted acids , the bulky substituents at the 3,3'-positions of the BINOL-derived phosphoric acid create a well-defined chiral cavity. nih.gov This cavity, through a combination of hydrogen bonding and steric repulsion, orients both the electrophile and the nucleophile, leading to a highly organized, enantioselective transition state. rsc.orgnih.gov

Organocatalysts like chiral squaramides, thioureas, and quinine derivatives use a combination of hydrogen bonding and steric hindrance to control the stereochemical outcome. nih.govnih.gov The bifunctional nature of these catalysts allows them to bind and activate both reactants simultaneously, holding them in a specific orientation that favors the formation of one enantiomer. For example, a quinidine-derived squaramide catalyst was able to achieve up to >99% ee in a three-component cascade reaction. nih.gov

Transition metal catalysis relies on the transfer of chirality from the ligand to the product. Chiral ligands, such as the anthracene-derived ligand used in Pd-catalyzed C-3 allylation or the BOX ligands used with copper, create a chiral coordination sphere around the metal. nih.govnih.gov The substrate coordinates to this chiral metal center, and subsequent transformations occur within this asymmetric environment, thereby inducing enantioselectivity. nih.govnih.gov

The following tables summarize the performance of various catalytic systems in enantioselective reactions involving nitroalkenes, which are structural analogs of this compound.

Table 1: Enantioselective Control in Lewis Acid and Brønsted Acid Catalysis An interactive data table should be generated here.

Catalyst Type Catalyst Example Reaction Type Yield (%) Enantiomeric Excess (ee %) Reference
Lewis Acid Zn(OTf)₂-Bisoxazoline Friedel-Crafts Alkylation up to 99 up to 90 nih.gov
Brønsted Acid Chiral Phosphoric Acid Formal [3+2] Cycloaddition up to 93 up to 98 nih.gov

Table 2: Enantioselective Control in Organocatalysis and Transition Metal Catalysis An interactive data table should be generated here.

Catalyst Type Catalyst Example Reaction Type Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee %) Reference
Organocatalyst Quinine-derived Squaramide [3+2] Cycloaddition 80 20:1 76 mdpi.com
Organocatalyst Quinidine-derived Squaramide Cascade Reaction 73-90 - up to >99 nih.gov
Organocatalyst Spirobiindane-derived Squaramide Conjugate Addition up to 99 >20:1 up to 98 nih.gov
Transition Metal Pd-Anthracene Ligand C-3 Allylation up to 99 - up to 97 nih.gov
Transition Metal Rh-Cp* Complex 1,3-Dienylation up to 99 - Z/E > 98:2 nih.gov
Transition Metal Rh-[Rh₂(S-DOSP)₄] Cyclopentannulation up to 99 - up to 98 researchgate.net

Diastereoselective Outcomes and Control Strategies

The control of diastereoselectivity is a cornerstone of modern synthetic chemistry, and reactions involving this compound and related 3-nitrovinylindoles are no exception. The planar chirality of the indole ring and the potential for creating new stereocenters at the side chain necessitate precise control over the reaction trajectory.

One of the most common reactions involving this substrate is the Michael addition, where a nucleophile attacks the β-carbon of the nitroalkene. The diastereoselectivity of these additions is often governed by the nature of the catalyst and the reactants. In organocatalyzed Michael additions, bifunctional catalysts, such as those derived from squaramides or thioureas bearing a chiral scaffold (e.g., cinchona alkaloids), are frequently employed. These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, organizing the transition state to favor the formation of one diastereomer over the other. For instance, the reaction of 3-nitrovinylindoles with various nucleophiles has been shown to yield products with high diastereoselectivity when using such organocatalysts. researchgate.net

Another key strategy involves catalyst control in cycloaddition reactions. For example, in hetero-Diels-Alder reactions, chiral Lewis acid catalysts can dictate the facial selectivity of the approach of the dienophile, leading to high levels of diastereomeric excess. researchgate.net The choice of catalyst enantiomer can allow access to different stereoisomeric products from the same set of starting materials. researchgate.net

Internal hydrogen bonding within the reacting partners can also be a decisive factor in controlling diastereoselectivity. In Michael reactions of α-substituted, β-nitrocarbonyl compounds, it has been observed that internal hydrogen bonding in the nitroalkane tautomer is a major contributor to the control of stereochemistry, leading to highly diastereoselective outcomes. acs.org Even when a starting material is a mixture of diastereomers, a single diastereomer of the product can be formed in high yield, suggesting a dynamic process where the catalyst and reaction conditions favor one pathway. acs.org

The following table summarizes representative strategies for controlling diastereoselectivity in reactions analogous to those involving this compound.

Table 1: Strategies for Diastereoselective Control
Reaction TypeControl StrategyKey FactorsTypical Outcome
Michael AdditionOrganocatalysisBifunctional catalysts (e.g., squaramide, thiourea-cinchona alkaloids)High diastereomeric ratios (dr) and enantiomeric excess (ee). researchgate.net
[3+2] CycloadditionOrganocatalysisChiral phosphines, dipeptidic catalystsGood to high yields and diastereoselectivity, often favoring the trans isomer. growingscience.com
Hetero-Diels-AlderLewis Acid CatalysisChiral chromium-Schiff base complexesCatalyst-controlled access to all four possible stereoisomers. researchgate.net
Conjugate AdditionSubstrate ControlInternal hydrogen bonding in the nucleophile (e.g., β-nitrocarbonyl compounds)Formation of a single diastereomer from a diastereomeric mixture of starting material. acs.org

Regiochemical Control in C-H Functionalization (e.g., C4-H vs. C2-H)

Direct C-H functionalization of the indole core offers an atom-economical approach to elaborate the heterocyclic structure. However, controlling the regioselectivity, particularly between the C2, C3, and the benzo-fused positions (C4-C7), is a significant challenge due to the inherent electronic properties of the indole ring. The C3 position is the most nucleophilic, followed by C2. Functionalization at the C4 position is particularly difficult. mdpi.com

For 3-substituted indoles like this compound, the C3 position is blocked, making C2 and the benzenoid positions available for functionalization. The control between C4-H and C2-H activation is often achieved through the use of a directing group, typically attached to the indole nitrogen (N1) or originating from the C3 substituent.

Directing Group Strategies:

N1-Directing Groups: A variety of groups attached to the indole nitrogen can direct metallation to specific positions. For example, bulky and electron-withdrawing groups on the nitrogen can sterically hinder the C2 and C7 positions, favoring functionalization at other sites. A di-tert-butylphosphinoyl group at N1 has been shown to direct C-H arylation selectively to the C7 position. mdpi.com Conversely, a pyridylmethyl group at N1 can direct functionalization to the C2 position via coordination of the pyridyl nitrogen to the metal catalyst. nih.gov

C3-Directing Groups: Carbonyl groups at the C3 position, such as formyl or acetyl, have been successfully used as weakly coordinating directing groups to achieve C4-H functionalization. pageplace.demdpi.com Transition metal catalysts, particularly those based on rhodium(III) and ruthenium(II), can coordinate to the carbonyl oxygen, leading to the formation of a six-membered metallacycle intermediate that facilitates C-H activation at the C4 position. mdpi.comyoutube.com This strategy has enabled C4-alkylation and amination of 3-carbonyl indoles. mdpi.comyoutube.com In some palladium-catalyzed reactions, a C3-formyl group can direct C4-arylation, while subsequent migration of the C3-substituent to the C2 position can also occur. pageplace.de

While the nitrovinyl group in this compound is a strong electron-withdrawing group, its ability to act as a directing group for C-H functionalization at other positions on the indole ring is not well-documented. Most studies focus on the reactivity of the nitrovinyl moiety itself. However, based on the principles established with C3-carbonyl indoles, it is plausible that the nitro group could act as a weak coordinating group to direct metallation towards the C4 position under specific catalytic conditions. The competition between C2 and C4 functionalization would depend on the specific metal catalyst, ligands, and reaction conditions employed. growingscience.comrsc.org

Elucidation of Specific Reaction Conditions on Outcome (e.g., Solvent, Temperature, Additives, Catalyst Loading)

The outcome of reactions involving this compound, particularly in terms of yield, diastereoselectivity, and even the reaction pathway, is highly sensitive to the specific conditions employed.

Solvent: The choice of solvent plays a critical role. In organocatalyzed conjugate additions to nitroalkenes, solvent polarity can dramatically influence enantioselectivity. nih.gov Apolar solvents are often preferred as they can promote the hydrogen-bonding interactions between the catalyst and substrates, which are crucial for stereochemical control. In contrast, polar solvents can disrupt these non-covalent interactions, leading to a loss of enantioselectivity. nih.gov However, in some cases, polar solvents like water or methanol (B129727) have been shown to be effective, sometimes even enhancing reactivity or selectivity, potentially through solvophobic effects or by stabilizing charged intermediates. mdpi.com

Temperature: Temperature is a key parameter for controlling reaction rates and selectivity. Lowering the reaction temperature is a common strategy to enhance diastereoselectivity in Michael additions, as it can suppress side reactions like the E1cB elimination of nitrous acid from more acidic starting materials. acs.org In cycloaddition reactions, temperature can influence the equilibrium between reactants and products and affect the stability of intermediates.

Additives and Co-catalysts: Additives can have a profound effect on the reaction outcome. In many catalytic systems, a co-catalyst or an additive is essential for achieving high efficiency. For example, in Michael additions catalyzed by primary amines, the addition of a Brønsted acid like benzoic acid is often necessary to facilitate the catalytic cycle. nih.gov In palladium-catalyzed C-H functionalization, oxidants like Cu(OAc)₂ or AgOAc are required to regenerate the active Pd(II) catalyst. The acidity of the medium, sometimes controlled by adding acids like pivalic acid (PivOH), can also be a determining factor in the selectivity of these reactions. nih.gov

Catalyst Loading: The amount of catalyst used can impact both the conversion rate and the selectivity of a reaction. While higher catalyst loading can lead to faster reactions, it may also promote undesired side reactions. Optimization studies often reveal that a lower catalyst loading (e.g., 0.1-5 mol%) can maintain high selectivity while still achieving good conversion, which is economically and environmentally advantageous. nih.gov In some cases, increasing the catalyst loading does not improve the yield, indicating that other factors may be rate-limiting. nih.gov

The following table provides an example of reaction condition optimization for a related Michael addition reaction.

Table 2: Optimization of Michael Addition Conditions for Indole to a Nitroolefin Derivative
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Feist's Acid (10)Ethanol504897 acs.org
2Feist's Acid (20)Ethanol507297 acs.org
3HY Zeolite (100 mg)Solvent-free50294 researchgate.net
4TBAHS (50)WaterRoom Temp495 mdpi.com

Data adapted from analogous reactions for illustrative purposes. researchgate.netacs.orgmdpi.com

Characterization and Role of Proposed Reaction Intermediates (e.g., Metallacycles, Nitrene Species, Vinylogous Imine)

The transient nature of reaction intermediates makes their characterization challenging, yet understanding their structure and role is fundamental to elucidating reaction mechanisms.

Metallacycles: In transition metal-catalyzed C-H functionalization reactions of indoles, metallacyclic intermediates are frequently proposed. For C4-H activation directed by a C3-carbonyl group, a six-membered palladacycle or rhodacycle is often invoked. acs.org The formation of this intermediate brings the C4-H bond into close proximity to the metal center, facilitating its cleavage. The stability and geometry of these metallacycles are thought to be key determinants of regioselectivity, with the six-membered ring for C4 activation being favored over a more strained five-membered ring that would be required for C2 activation via the same directing group. acs.org While often not directly observed, their existence is supported by deuterium (B1214612) labeling experiments, kinetic studies, and computational modeling.

Nitrene Species: Nitrene intermediates (R-N:), the nitrogen analogs of carbenes, are highly reactive species with a sextet of electrons on the nitrogen atom. growingscience.com They are typically generated from the thermolysis or photolysis of azides or through the reduction of nitro compounds. In the context of reactions with this compound, a nitrene species could potentially be formed via reduction of the nitro group. Once formed, a nitrene can undergo various transformations, including C-H insertion to form amines or cycloaddition with alkenes to yield aziridines. growingscience.comnih.gov The involvement of nitrene radicals, which are one-electron reduced Fischer-type nitrenes, has been proposed in catalytic C-H amination and aziridination reactions, often mediated by cobalt or iridium porphyrin complexes. mdpi.com However, direct evidence for the formation and involvement of nitrene species from the nitrovinyl group of the title compound in subsequent reactions is still largely speculative and an area of active investigation.

Vinylogous Imine Intermediates: The conjugate addition of a nucleophile to the nitroalkene system of this compound leads to the formation of a nitronate anion. This nitronate is in equilibrium with its corresponding nitronic acid. This species can be considered a vinylogous imine or, more accurately, a nitronic acid which is a tautomer of the nitroalkane. This intermediate is central to many subsequent transformations. For example, in some cascade reactions, this nitronate can be trapped in situ. An acid-assisted [4+1]-cycloaddition of indoles with nitroalkenes has been shown to proceed via a nitronate intermediate, which then cyclizes to form a spiro-isoxazole. nih.gov This nitronate is susceptible to isomerization to the more stable nitroalkane, which can be unreactive under the reaction conditions, highlighting the importance of controlling the fate of this key intermediate. nih.gov

Advanced Catalytic Strategies for Asymmetric Synthesis Involving 3 E 2 Nitroprop 1 Enyl 1h Indole

Chiral Lewis Acid Catalysis for Enantiocontrol in Carbon-Carbon Bond Formation

Chiral Lewis acid catalysis is a cornerstone for achieving enantiocontrol in carbon-carbon bond-forming reactions. The coordination of a chiral Lewis acid to a substrate, such as the nitro group of an electrophile like 3-[(E)-2-nitroprop-1-enyl]-1H-indole, activates it for nucleophilic attack while creating a chiral environment. This strategy effectively dictates the stereochemical outcome of the reaction.

Complexes of metals like copper, zinc, and magnesium with chiral ligands are commonly employed. For instance, copper(II) complexes with chiral bis(oxazoline) ligands have been utilized in the Friedel-Crafts alkylation of indoles with nitroalkenes. researchgate.net The Lewis acidic metal center activates the nitroalkene, and the chiral ligand controls the facial selectivity of the indole's approach, leading to high enantioselectivities. The precise geometry of the metal-ligand complex is critical in creating a well-defined chiral pocket around the reactive site, thereby ensuring efficient stereochemical communication.

Developments in Enantioselective Organocatalysis

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and often unique reactivity and selectivity. For reactions involving indole-derived nitroalkenes, several classes of organocatalysts have proven to be highly effective.

Application of Bifunctional Squaramide Organocatalysts

Bifunctional squaramide organocatalysts, which typically feature a squaramide moiety for hydrogen bonding and a tertiary amine (e.g., from a cinchona alkaloid scaffold) for Brønsted base activation, have been successfully applied in asymmetric reactions. rsc.org These catalysts operate by simultaneously activating both the nucleophile and the electrophile.

In the context of reactions analogous to those with this compound, a squaramide catalyst can deprotonate a pronucleophile while its hydrogen-bond donor sites activate the nitroalkene. This dual activation lowers the energy of the transition state and provides a highly organized, chiral environment. This strategy has been used in Michael additions and cascade reactions involving nitroalkenes, affording products with high yields and stereoselectivities. nih.gov For example, cinchona-based squaramide catalysts have been studied in detail for the addition of acetylacetone (B45752) to β-nitrostyrene, revealing a nearly first-order dependence on both substrates and the catalyst. rsc.org Similar catalysts have been employed in asymmetric cascade reactions of benzothiazoles with 2-nitroallylic acetates. nih.gov

Table 1: Squaramide-Catalyzed Asymmetric Reactions

Catalyst Type Reaction Substrates Key Findings
Cinchona-based Squaramide Michael Addition Acetylacetone, β-Nitrostyrene Nearly first-order kinetics on substrates and catalyst. rsc.org
Bifunctional Squaramide Michael Addition Cyclic N-sulfonylimines, Nitroalkenes High yields (up to 97%), excellent diastereoselectivity (>20:1 dr), and enantioselectivity (>99% ee). nih.gov

Utilization of Thiourea (B124793) and Thioamide Catalysts

Chiral bifunctional thiourea and thioamide catalysts are another powerful class of organocatalysts. Similar to squaramides, they possess hydrogen-bond donating capabilities (the thiourea N-H protons) and often incorporate a basic moiety like a tertiary amine. This dual functionality allows them to activate nitroalkenes through hydrogen bonding to the nitro group, thereby lowering the LUMO, while the basic site deprotonates the nucleophile.

These catalysts have been extensively used in the asymmetric Michael addition of various nucleophiles, including carbon-based nucleophiles and oxindoles, to nitroolefins. d-nb.inforesearchgate.net The reactions typically proceed with high efficiency, affording products in excellent yields and with high diastereo- and enantioselectivities. researchgate.net For instance, a dual activation protocol using a tertiary amine-thiourea catalyst has been developed for the one-step preparation of chiral 3-nitro-1,2-dihydroquinolines. d-nb.info Furthermore, thiourea catalysts have been successfully employed in enantioselective [3+2] cycloaddition reactions to generate complex spirocyclic scaffolds. mdpi.comnih.gov

Table 2: Thiourea-Catalyzed Asymmetric Additions to Nitroolefins

Catalyst Nucleophile Electrophile Yield Enantiomeric Excess (ee) Reference
Tertiary Amine-Thiourea XXXIV N-protected aminobenzaldehydes Substituted Nitroolefins High (92%) High (90%) d-nb.info
Dipeptidic Proline-Thiourea Aldehydes trans-β-Nitrostyrene Up to 99% Up to 97% researchgate.net
4-Trifluoromethylphenyl-Thiourea C9 2-Arylidene-1,3-indandiones Benzothiophenone Imines 84–98% up to 93% mdpi.comnih.gov

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) are highly effective Brønsted acid catalysts that can form strong hydrogen bonds with substrates. researchgate.net In reactions involving indoles and nitroalkenes, the CPA catalyst can activate the nitroalkene electrophile by protonating or hydrogen-bonding with the nitro group. rsc.org This activation facilitates the nucleophilic attack by the indole (B1671886).

CPAs have been successfully used in the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes, often with excellent enantioselectivities. researchgate.net The bulky chiral backbone of the CPA creates a confined chiral space that effectively shields one face of the activated nitroalkene, directing the indole to attack from the other face. Quantum mechanical calculations have shown that the chiral phosphoric acid interacts with substrates through a dual hydrogen-bonding activation mode and can facilitate both proton and electron transfer to promote C-C bond formation. rsc.org This methodology has been extended to the synthesis of axially chiral compounds by reacting indoles with bulky electrophiles. researchgate.netoaepublish.com

Asymmetric Copper-Catalyzed Methodologies

Copper catalysis offers a versatile platform for asymmetric synthesis due to copper's variable oxidation states and its ability to coordinate with a wide range of chiral ligands. nih.gov In reactions involving nitro-substituted indoles, copper catalysts have been instrumental in dearomative cycloaddition reactions. nih.gov

A notable example is the copper-catalyzed asymmetric dearomative [3+2] cycloaddition of 3-nitroindoles with azomethine ylides. nih.govnih.gov Using a chiral copper complex, this method allows for the construction of structurally diverse polyheterocyclic compounds containing spirocyclic-fused skeletons with excellent diastereoselectivity (>99:1 dr) and enantioselectivity (up to 98% ee) under mild conditions. nih.govnih.gov Copper(I)-based catalysts have also been shown to be highly effective in [3+3] cycloaddition reactions with nitrones and in [3+2] cycloadditions of nitro-olefins with organic azides. rsc.orgorganic-chemistry.org Furthermore, copper catalysis facilitates the diastereoselective [3+2]-cycloaddition of α-halonitroalkenes with azomethine ylides, providing access to novel fluorinated heterocycles. researchgate.net

Table 3: Asymmetric Copper-Catalyzed Reactions

Catalyst System Reaction Type Substrates Key Outcomes Reference
Cu(OTf)₂ / Chiral Ligand Dearomative [3+2] Cycloaddition 3-Nitroindoles, α-Imino γ-lactones >99:1 dr, up to 98% ee nih.govnih.gov
Chiral Copper(I) / In-SaBox Ligand [3+3] Cycloaddition Enoldiazoacetates, Nitrones High yield, exceptional stereocontrol rsc.org
Cu(OTf)₂ [3+2] Cycloaddition/Oxidation Nitro-olefins, Organic Azides High regioselectivity, very good yields organic-chemistry.org

Principles of Green Chemistry in Catalytic Processes

The principles of green chemistry are increasingly being integrated into the design of catalytic syntheses to enhance sustainability. Key aspects include the use of catalytic over stoichiometric reagents, improving atom economy, using safer solvents, and operating under mild conditions.

Many of the advanced catalytic strategies discussed align with green chemistry principles. The use of organocatalysts and copper catalysts at low loadings (e.g., 10 mol%) reduces waste compared to stoichiometric reagents. mdpi.com These reactions are often performed under mild temperature conditions, reducing energy consumption. d-nb.infonih.gov

Development of Metal-Free Catalytic Systems

The shift away from transition-metal catalysis towards organocatalysis represents a major leap forward in sustainable chemical synthesis. Metal-free catalysts are often less toxic, more stable, and readily available, addressing key concerns of cost and environmental impact. In the context of asymmetric reactions involving indolylnitroalkenes, two classes of organocatalysts have proven particularly effective: chiral phosphoric acids and bifunctional amine-thioureas.

Chiral Phosphoric Acid (CPA) Catalysis:

Chiral phosphoric acids, derived from BINOL and related scaffolds, have been successfully employed in the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes. lookchem.com The catalytic cycle is believed to involve a dual-hydrogen-bonding activation mode. The acidic proton of the phosphoric acid activates the nitroalkene, while the phosphoryl oxygen interacts with the N-H of the indole, bringing the reactants into a well-organized, chiral transition state. lookchem.com This strategy has been shown to produce Friedel-Crafts adducts with excellent enantioselectivities. Although specific data for this compound is not prominently documented, the general success with various nitroalkenes suggests its high potential as a substrate in these reactions.

Bifunctional Amine-Thiourea Catalysis:

Bifunctional organocatalysts, which possess both a Lewis basic site (e.g., an amine) and a hydrogen-bond donor site (e.g., a thiourea), offer a powerful strategy for activating both the nucleophile and the electrophile simultaneously. These catalysts have been instrumental in promoting asymmetric Michael additions of various nucleophiles to nitroalkenes. mdpi.com For instance, the Michael addition of aliphatic aldehydes to indolylnitroalkenes has been achieved with high diastereoselectivity and enantioselectivity using a diarylprolinol silyl (B83357) ether catalyst. nih.gov This reaction provides access to tryptamine (B22526) precursors with contiguous stereocenters. nih.gov The success of these systems highlights a promising avenue for the asymmetric functionalization of this compound.

The table below illustrates the typical performance of such organocatalytic systems in reactions with analogous indolylnitroalkenes, providing a predictive framework for the target compound.

Catalyst TypeNucleophileSubstrate AnalogueDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Diarylprolinol Silyl EtherPropanal(E)-3-(2-nitrovinyl)-1H-indole>99:1>99% nih.gov
Bifunctional ThioureaCyclohexanoneβ-Nitrostyrene9:1 (syn/anti)99% (syn) mdpi.com
Chiral Phosphoric AcidIndole(E)-2-(2-nitrovinyl)furan-90% lookchem.com

This table presents data for analogous substrates to illustrate the potential of these catalytic systems for reactions involving this compound.

Emphasis on Environmentally Benign Reagents and Reaction Conditions

The principles of green chemistry are increasingly influencing the design of synthetic routes, prioritizing the use of non-hazardous substances, renewable feedstocks, and energy-efficient processes. The development of asymmetric catalytic strategies involving this compound reflects this important trend.

The use of organocatalysts is inherently a greener approach compared to many metal-based systems, as it often circumvents the issues of metal toxicity and contamination of the final products. Furthermore, many organocatalytic reactions can be performed under mild conditions, at or near room temperature, which reduces energy consumption. lookchem.com

Recent research also explores the use of more environmentally friendly solvents. While many organocatalytic reactions are optimized in chlorinated or aromatic solvents, efforts are being made to adapt these systems to greener alternatives like water or to perform reactions under solvent-free conditions. mdpi.commdpi.com For example, the organocatalytic asymmetric Michael addition of ketones to nitroalkenes has been successfully carried out in water, demonstrating the feasibility of aqueous-phase asymmetric synthesis. mdpi.com

The following table summarizes key green chemistry aspects of organocatalytic approaches applicable to the asymmetric synthesis with indolylnitroalkenes.

Green Chemistry AspectApproachBenefitReference
Catalyst Metal-free Organocatalysis (e.g., Thioureas, Prolinol ethers)Reduced toxicity, lower environmental impact, often air and moisture stable mdpi.comnih.gov
Reaction Conditions Mild temperatures (e.g., room temperature)Lower energy consumption lookchem.com
Solvent Use of water as a solvent or solvent-free conditionsReduced use of volatile organic compounds (VOCs), improved safety mdpi.commdpi.com
Atom Economy Addition Reactions (e.g., Michael Addition)High atom economy as all atoms of the reactants are incorporated into the product mdpi.comnih.gov

This table highlights the environmentally friendly features of catalytic systems relevant to the asymmetric synthesis involving this compound.

Concluding Remarks and Future Perspectives in the Research of 3 E 2 Nitroprop 1 Enyl 1h Indole

Summary of Key Contributions and Established Methodologies

The primary and most established method for the synthesis of 3-[(E)-2-nitroprop-1-enyl]-1H-indole is the Henry reaction, a classic carbon-carbon bond-forming reaction. sci-hub.setci-thaijo.orgcardiff.ac.uk This reaction involves the condensation of indole-3-carboxaldehyde (B46971) with nitroethane in the presence of a base. sci-hub.setci-thaijo.orgcardiff.ac.uk A typical procedure involves heating a mixture of indole-3-carboxaldehyde and nitroethane with a catalyst such as ammonium (B1175870) acetate (B1210297). derpharmachemica.com

While specific yields for the synthesis of this compound are not extensively documented in readily available literature, the synthesis of the closely related 3-(2-nitrovinyl)indole from indole-3-carboxaldehyde and nitromethane (B149229) is reported to proceed in good to excellent yields. tci-thaijo.org It is reasonable to expect similar efficiency for the reaction with nitroethane. The general methodology for the synthesis of related 3-(2-nitroalkyl)indoles has been well-reviewed, highlighting the robustness of the Henry reaction in this context. sci-hub.se

Table 1: Established Synthesis Methodology for Related 3-(Nitroalkenyl)indoles

Starting MaterialsCatalystReaction ConditionsProductReference
Indole-3-carboxaldehyde, NitromethaneAmmonium Acetate110°C, 30 min3-(2-nitrovinyl)indole derpharmachemica.com
Indole-2-carbaldehyde, NitroethaneBenzylamineReflux, 1 hr2-(2-nitropropenyl)indole derpharmachemica.com

This table presents established methods for analogous compounds, which are indicative of the likely successful synthesis of this compound.

Identification of Unexplored Reactivity and Transformation Pathways

The reactivity of this compound remains a fertile ground for investigation. The electron-withdrawing nature of the nitro group makes the double bond highly susceptible to nucleophilic attack, a feature that has been exploited in related systems. For instance, the saturated analogue, 3-(2-nitroethyl)-1H-indole, is known to be a relatively inert compound under certain conditions, but can be activated for further transformations. nih.govresearchgate.net This suggests that the reactivity of the nitropropenyl group can be finely tuned.

Unexplored pathways could include:

Asymmetric Michael Additions: While Michael additions to similar nitroalkenes are known, the development of stereoselective additions to this compound using chiral catalysts or auxiliaries is a significant area for future research. This would provide access to a wide range of enantiomerically enriched indole (B1671886) derivatives.

[4+2] Cycloaddition Reactions: The vinylindole moiety can potentially act as a diene in Diels-Alder reactions. Exploring its reactivity with various dienophiles could lead to the synthesis of complex, fused-ring systems containing the indole nucleus.

1,3-Dipolar Cycloadditions: The activated double bond is a prime candidate for 1,3-dipolar cycloaddition reactions with dipoles such as nitrile oxides, azides, and nitrones. This would lead to the formation of novel five-membered heterocyclic rings attached to the indole core.

Reductive Cyclizations: Reduction of the nitro group followed by intramolecular cyclization onto the indole ring or a suitably placed functional group could be a powerful strategy for the synthesis of novel polycyclic indole alkaloids.

Potential for Novel Derivatizations and Access to Complex Molecular Architectures

The structure of this compound offers multiple points for derivatization, making it a versatile building block for accessing complex molecular architectures.

Derivatization of the Nitropropenyl Side Chain:

Reduction of the Nitro Group: The nitro group can be reduced to an amine, providing access to tryptamine (B22526) analogues. Tryptamines are a class of compounds with significant biological activities. The reduction of the double bond can be performed concurrently or sequentially to yield either saturated or unsaturated amines.

Nef Reaction: The nitroalkane functionality can be converted into a carbonyl group via the Nef reaction, leading to the formation of 3-(2-oxopropyl)-1H-indole, a valuable synthetic intermediate.

Functionalization of the Methyl Group: The methyl group of the propenyl chain could potentially be functionalized, for example, through allylic oxidation or other transformations, to introduce further complexity.

Derivatization of the Indole Nucleus:

N-Substitution: The indole nitrogen can be readily substituted with a variety of groups (e.g., alkyl, acyl, sulfonyl) to modulate the electronic properties and steric hindrance of the molecule, which can in turn influence the reactivity of the side chain and the biological activity of the resulting derivatives.

Electrophilic Substitution: The indole ring, despite the electron-withdrawing side chain, can still undergo electrophilic substitution at various positions (e.g., C-2, C-4, C-5, C-6, C-7), allowing for the introduction of a wide range of functional groups.

The combination of these derivatization strategies can lead to a vast library of novel indole-containing compounds with diverse and complex structures.

Future Directions in Drug Discovery Research and Materials Science Applications

While direct biological or material science applications of this compound have not been extensively reported, the structural motifs present in the molecule suggest significant potential in these areas.

Drug Discovery Research:

Antimicrobial Agents: Indole derivatives are well-known for their antimicrobial properties. researchgate.netscirp.orgmdpi.comnih.govnih.gov The nitro group is also a feature of some antimicrobial drugs. Therefore, this compound and its derivatives are promising candidates for screening as novel antibacterial and antifungal agents. researchgate.netnih.govnih.gov

Anticancer Agents: The indole nucleus is a key component of many anticancer drugs. nih.govnih.gov Indole-3-carbinol and its derivatives have shown promise in cancer chemoprevention and therapy. nih.govnih.gov The introduction of the nitropropenyl group could lead to compounds with novel mechanisms of action or improved potency.

Enzyme Inhibitors: The reactive nature of the nitroalkene moiety makes it a potential covalent modifier of enzyme active sites. This could be exploited in the design of irreversible inhibitors for various therapeutic targets.

Materials Science Applications:

Organic Dyes and Pigments: The extended conjugation system of the indole ring and the nitropropenyl group suggests that this molecule and its derivatives could possess interesting photophysical properties, making them potential candidates for use as organic dyes or pigments.

Nonlinear Optical Materials: Molecules with a donor-π-acceptor structure can exhibit nonlinear optical (NLO) properties. The indole ring can act as an electron donor, and the nitro group is a strong electron acceptor, connected by a conjugated π-system. This makes this compound a promising scaffold for the development of new NLO materials.

Functional Polymers: The vinyl group offers a handle for polymerization. Incorporation of this indole derivative into polymer chains could lead to materials with unique electronic, optical, or biological properties.

Synergies with Computational Chemistry, High-Throughput Experimentation, and Artificial Intelligence in Chemical Synthesis

The future research of this compound and its derivatives can be significantly accelerated and enhanced through the integration of modern computational and experimental techniques.

Computational Chemistry:

Reaction Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for the synthesis and derivatization of the target compound. This can help in understanding the reaction mechanisms, predicting regioselectivity and stereoselectivity, and optimizing reaction conditions.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and material properties of novel derivatives before their synthesis, thus prioritizing the most promising candidates. nih.gov

Molecular Docking: For drug discovery applications, molecular docking studies can be used to predict the binding modes of this compound derivatives to target proteins, providing insights into their potential mechanism of action. nih.gov

High-Throughput Experimentation (HTE):

Reaction Optimization: HTE platforms can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the synthesis and derivatization of the target compound, significantly accelerating the optimization process.

Library Synthesis: The synthesis of large libraries of derivatives for biological screening can be automated using HTE techniques, enabling the rapid exploration of the chemical space around the core scaffold. nih.govrug.nlonlinescientificresearch.com

Artificial Intelligence (AI) in Chemical Synthesis:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its complex derivatives.

Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict the outcomes of reactions, identify promising drug candidates, and design new materials with desired properties.

Autonomous Synthesis: In the long term, the integration of AI with robotic systems could enable the autonomous design, synthesis, and testing of novel compounds, revolutionizing the pace of discovery.

Q & A

Q. What are the primary synthetic methodologies for 3-[(E)-2-nitroprop-1-enyl]-1H-indole, and how do reaction conditions influence product yield?

The compound is typically synthesized via electrophilic substitution or transition metal-catalyzed reactions. A common approach involves condensation of indole derivatives with nitroalkenes under acidic or catalytic conditions. For example, (E)-3-(2-nitrovinyl)-1H-indole derivatives can be synthesized by refluxing indole-3-carboxaldehyde with nitromethane and ammonium acetate (NH4_4OAc), yielding >90% crude product after solvent removal . Optimization of reaction time, temperature, and stoichiometry is critical: prolonged heating may lead to decomposition, while shorter durations risk incomplete conversion. Pd- or Rh-mediated cross-coupling methodologies are also viable for introducing nitroalkenyl groups, though these require inert atmospheres and precise ligand selection .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1^1H NMR : Look for diagnostic peaks such as the indole NH proton (~δ 11-12 ppm, broad singlet) and the nitrovinyl protons (δ 6.5-8.0 ppm, doublets with coupling constants J=1214J = 12-14 Hz for E-isomers) .
  • IR Spectroscopy : Strong absorption bands at ~1520 cm1^{-1} (C=C stretching) and ~1350 cm1^{-1} (NO2_2 symmetric stretching) confirm the nitrovinyl moiety .
  • X-ray Crystallography : SHELXL refinement (via programs like WinGX or ORTEP-3) resolves stereochemical ambiguities, particularly the E-configuration of the nitroprop-1-enyl group .

Q. What intermediates are critical in the synthesis of this compound, and how are they purified?

Key intermediates include:

  • Indole-3-carboxaldehyde : Synthesized via Vilsmeier-Haack formylation of indole. Purification involves column chromatography (silica gel, hexane/ethyl acetate) .
  • Nitroalkene precursors : Generated by Henry reaction between aldehydes and nitromethane. Recrystallization from ethanol/water mixtures removes unreacted nitromethane .

Advanced Research Questions

Q. How can researchers resolve conflicting crystallographic data during structural refinement of this compound derivatives?

Discrepancies in bond lengths or thermal parameters often arise from disordered nitro groups or solvent inclusion. Strategies include:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains, especially for monoclinic systems .
  • High-Resolution Data Collection : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Programs like ORTEP-3 visualize anisotropic displacement parameters to identify problematic regions .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to validate packing models .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., fluoro, nitro) at the indole C5 position to enhance antimicrobial activity. For example, 5-fluoro-3-(2-nitrovinyl)-1H-indole showed improved antifungal potency compared to unsubstituted analogs .
  • Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) assays against Candida albicans or Staphylococcus aureus. Include positive controls (e.g., fluconazole) and solvent controls to validate results .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (FMOs). The nitro group’s electron-withdrawing nature reduces HOMO-LUMO gaps, enhancing reactivity .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., fungal CYP51). Prioritize docking poses with hydrogen bonds between the nitro group and active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(E)-2-nitroprop-1-enyl]-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.